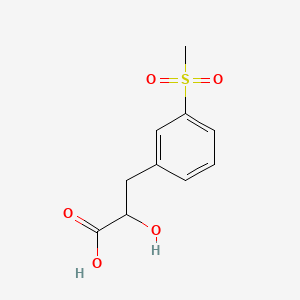

2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid

Description

2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid: is a chemical compound with the molecular formula C9H11O4P . It belongs to the class of organophosphorus compounds and contains both a hydroxyl group and a phosphinyl group. The compound’s systematic name reflects its structure: a phenyl ring attached to a propanoic acid backbone, with a hydroxyl group and a phosphinyl group at specific positions .

Properties

Molecular Formula |

C10H12O5S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-hydroxy-3-(3-methylsulfonylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

InChI Key |

OJTNXKWMRDZYRO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of CEPPA involves several steps. One common route starts with the reaction of phenylphosphonic dichloride with 3-hydroxypropanoic acid lactic acid ). This reaction yields CEPPA along with hydrogen chloride as a byproduct. The overall reaction can be represented as follows:

Phosphonic dichloride+3-Hydroxypropanoic acid→CEPPA+HCl

Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as chloroform or dichloromethane . Catalysts like triethylamine may be employed to facilitate the reaction.

Industrial Production: While CEPPA is not produced on a large scale, it serves as an important intermediate in the synthesis of other compounds. Its industrial production involves optimization of the synthetic route and purification steps.

Chemical Reactions Analysis

CEPPA can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding a ketone.

Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or nucleophilic substitution.

Reduction: Reduction of the phosphinyl group can lead to the corresponding phosphine.

Oxidation: Reagents like or are commonly used.

Substitution: Halogens (e.g., , ) or nucleophiles (e.g., ) can participate in substitution reactions.

Reduction: or can reduce the phosphinyl group.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the ketone form of CEPPA, while substitution results in various phenyl-substituted derivatives.

Scientific Research Applications

CEPPA finds applications in:

Chemistry: As a versatile building block for designing new phosphorus-containing compounds.

Biology: Studying phosphorus-based ligands and their interactions with metal ions.

Medicine: Investigating potential drug candidates targeting phosphinyl-containing enzymes.

Industry: Used in the synthesis of flame retardants and specialty chemicals.

Mechanism of Action

The exact mechanism by which CEPPA exerts its effects depends on its specific application. It may act as a ligand, modulating enzyme activity or metal coordination. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

CEPPA stands out due to its unique combination of a phosphinyl group and a phenyl ring. Similar compounds include phenylphosphonic acid , phenylphosphinic acid , and 3-hydroxypropanoic acid (lactic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.